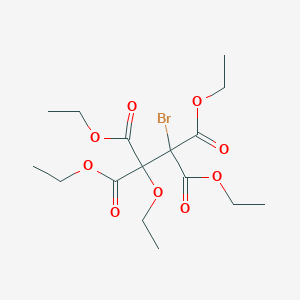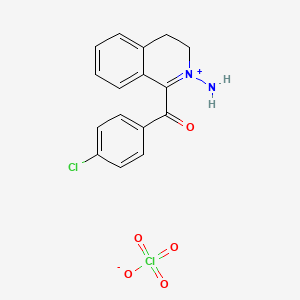
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroisoquinoline core, a 4-chlorobenzoyl group, and a perchlorate counterion, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the 4-Chlorobenzoyl Group: The next step involves the acylation of the isoquinoline core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Perchlorate Salt: Finally, the compound is converted into its perchlorate salt form by reacting it with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Known for its broad spectrum of biological activities, including antiviral and antimicrobial properties.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities, particularly in drug research and development.
Uniqueness
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate stands out due to its unique combination of a dihydroisoquinoline core and a 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. Its perchlorate counterion also contributes to its stability and solubility, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
112806-67-4 |
|---|---|
Molekularformel |
C16H14Cl2N2O5 |
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
(2-amino-3,4-dihydroisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone;perchlorate |
InChI |
InChI=1S/C16H13ClN2O.ClHO4/c17-13-7-5-12(6-8-13)16(20)15-14-4-2-1-3-11(14)9-10-19(15)18;2-1(3,4)5/h1-8H,9-10H2,(H-,18,20);(H,2,3,4,5) |
InChI-Schlüssel |
RDDSZJAEFWDMMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
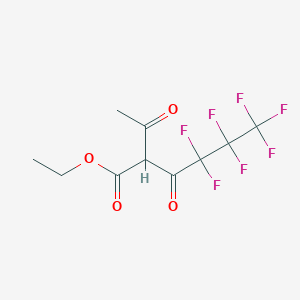

![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
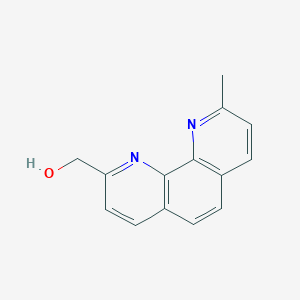
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)


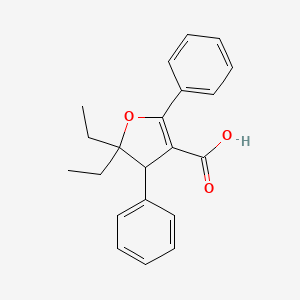
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)

